2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine
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Overview
Description
2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a purine core substituted with a chloro group at the 2-position and a naphthalen-1-ylsulfanyl group at the 6-position. The presence of these substituents imparts distinct chemical properties to the molecule, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the chloro and naphthalen-1-ylsulfanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the naphthalen-1-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using naphthalenethiol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted purines .
Scientific Research Applications
2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine involves its interaction with specific molecular targets. The chloro and naphthalen-1-ylsulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-phenylsulfanyl-7H-purine
- 2-chloro-6-benzylsulfanyl-7H-purine
- 2-chloro-6-methylsulfanyl-7H-purine
Uniqueness
Compared to these similar compounds, 2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine stands out due to the presence of the naphthalen-1-ylsulfanyl group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity and interactions with biological targets. These differences make it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
646509-49-1 |
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Molecular Formula |
C15H9ClN4S |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-chloro-6-naphthalen-1-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C15H9ClN4S/c16-15-19-13-12(17-8-18-13)14(20-15)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,17,18,19,20) |
InChI Key |
UCHDBQDDBGEAEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=NC(=NC4=C3NC=N4)Cl |
Origin of Product |
United States |
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